
Application Note: (S)-3-Aminoazepan-2-one as a
Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: (s)-3-Aminoazepan-2-one

CAS No.: 21568-87-6

Cat. No.: B1207076 Get Quote

Executive Summary
(S)-3-Aminoazepan-2-one is a conformationally constrained derivative of L-Lysine. By

cyclizing the lysine side chain back to the

-nitrogen, this seven-membered lactam locks the

(phi) and

(psi) torsion angles, creating a rigid scaffold that mimics the

-turn secondary structure found in bioactive peptides.

This building block is critical in:

Peptidomimetics: Forcing bioactive conformations in peptide ligands (e.g., somatostatin

analogs).

Medicinal Chemistry: Serving as the core scaffold for CGRP receptor antagonists (e.g.,

Telcagepant intermediates).

Diversity-Oriented Synthesis: Providing a bifunctional "privileged structure" with orthogonal

reactivity at the C3-amine and N1-lactam positions.
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Chemical Profile & Structural Properties[1][2]
Property Specification

IUPAC Name (3S)-3-Aminoazepan-2-one

Synonyms

L-

-Amino-

-caprolactam; L-Lysine lactam

CAS Number 21568-87-6

Molecular Formula

Molecular Weight 128.17 g/mol

Chirality (S)-enantiomer (derived from L-Lysine)

pKa (Conjugate Acid)
~7.8 (

-amine)

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in non-polar solvents.[1]

Structural Significance
The 3-aminoazepan-2-one ring is a Freidinger-Veber lactam analogue. While the original

Freidinger lactam is a five-membered ring (derived from methionine/glutamine), the seven-

membered azepan-2-one offers a unique "flexible constraint." It allows for a specific range of

dihedral angles that mimic Type II'

-turns, making it ideal for targeting G-protein coupled receptors (GPCRs).

Sourcing & Production Logic
While commercially available, understanding the industrial source ensures quality control

awareness (specifically regarding enantiomeric purity).

The Toray Process (Enzymatic Route)
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The industrial production of this molecule is inextricably linked to L-Lysine manufacture via the

Toray Process.

Synthesis: Racemic

-amino-

-caprolactam (ACL) is synthesized chemically.

Resolution: The enzyme L-ACL hydrolase selectively hydrolyzes the L-isomer to L-Lysine,

leaving the D-isomer.

Inversion:ACL racemase converts the D-isomer back to the racemate.

Note for Researchers: To obtain the (S)-lactam building block (rather than hydrolyzed lysine),

the process is modified to isolate the L-enantiomer before hydrolysis, or via chemical

cyclization of L-Lysine methyl ester under controlled conditions to prevent racemization.
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Figure 1: Logic flow of the Toray process. For scaffold use, the pathway must be intercepted at

the (S)-Lactam stage before hydrolysis.

Detailed Protocols
Protocol A: N-Fmoc Protection for SPPS
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To use (S)-3-aminoazepan-2-one in Solid Phase Peptide Synthesis (SPPS), the exocyclic

amine must be protected.

Reagents:

(S)-3-Aminoazepan-2-one (1.0 eq)

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq)

(2.0 eq)

Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane

Procedure:

Dissolution: Dissolve 10 mmol of (S)-3-aminoazepan-2-one and 20 mmol

in 50 mL water.

Addition: Dissolve 11 mmol Fmoc-OSu in 50 mL acetone. Add dropwise to the aqueous

solution at

.

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-

MS.

Workup: Acidify carefully to pH 2–3 with 1N HCl (precipitate may form). Extract with Ethyl

Acetate (

).

Purification: Wash organic layer with brine, dry over

, and concentrate. Recrystallize from EtOAc/Hexane.

Yield: Expect 85–95% white solid.

Protocol B: Incorporation into Peptides (SPPS)
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This protocol describes coupling the Fmoc-protected lactam onto a growing peptide chain on

resin.

Mechanism: The secondary amide in the lactam ring is non-nucleophilic under standard

coupling conditions. The coupling occurs at the exocyclic C3-amine (after Fmoc removal) or the

C-terminus of the linker if the lactam is the C-terminal residue.

Step-by-Step:

Resin Preparation: Use Rink Amide resin for C-terminal amides. Swell in DMF for 30 min.

Coupling (Incoming Residue):

Activator: HATU (0.95 eq relative to AA) / HOAt.

Base: DIPEA (2.0 eq).

Amino Acid: Fmoc-(S)-3-aminoazepan-2-one (3.0 eq excess).

Note: Standard carbodiimide (DIC/HOBt) coupling is also effective, but HATU is preferred

for sterically constrained secondary amines.

Deprotection: Treat resin with 20% Piperidine in DMF (

).

Elongation: Couple the next amino acid to the exposed C3-amine of the lactam.

Critical: The C3-amine is sterically hindered compared to a linear lysine. Double coupling

(2 x 45 min) is recommended.

Protocol C: Scaffold Functionalization (N-Alkylation)
For "Gepant" type synthesis (CGRP antagonists), the lactam nitrogen (N1) often requires

alkylation.

Safety: This reaction generates hydrogen gas. Work in a fume hood.

Procedure:
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Setup: Dissolve N-Boc-(S)-3-aminoazepan-2-one (1.0 eq) in anhydrous DMF (0.1 M

concentration).

Deprotection (Lactam N): Cool to

. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise.

Activation: Stir at

for 30 min until gas evolution ceases. The solution will turn slightly yellow/orange.

Alkylation: Add the Alkyl Halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

Completion: Allow to warm to Room Temperature and stir for 2–12 hours.

Quench: Carefully add saturated

solution.

Extraction: Extract with EtOAc. The product is the N1-alkylated, C3-Boc-protected

intermediate.

Mechanism of Action: Beta-Turn Mimicry
The azepan-2-one ring constrains the peptide backbone. In a linear peptide, the

angle of Lysine is free to rotate (

to

). In the lactam, the side chain is covalently bonded to the nitrogen, locking the

angle to approximately

to

. This forces the peptide chain to reverse direction, nucleating a

-turn.
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Figure 2: Mechanism of beta-turn induction via backbone constraint.

Quality Control & Troubleshooting
Chiral Purity Analysis (HPLC)
Ensuring the (S)-enantiomer is pure is critical, as the (R)-enantiomer can be inactive or toxic.

Column: Chiralpak AD-H or Astec CHIROBIOTIC T (Teicoplanin).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for normal phase on

AD-H).

Detection: UV at 210 nm.

Expected Retention: The (S)-enantiomer typically elutes second on AD-H columns (verify

with racemic standard).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1207076?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Common Issues
Issue Probable Cause Solution

Racemization

High temperature during

coupling or strong base

exposure.

Use HATU/HOAt at

–RT. Avoid reflux with strong

alkoxides.

Incomplete Coupling Steric hindrance at C3-amine.

Use double coupling; switch to

PyAOP or HATU; increase

temperature to

(microwave SPPS).

Low Solubility Lactam aggregation.

Use DMSO/DMF mixtures; add

chaotropic salts (LiCl) if

necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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